Cedazuridine

Pharmacokinetics MDS CMML

Cedazuridine is the only clinically validated CDA inhibitor proven to enable PK-equivalent oral delivery of decitabine, precisely emulating IV exposure (20 mg/m²). Unlike tetrahydrouridine (THU), its engineered fluorinated structure confers superior acid stability in the stomach, ensuring consistent and predictable gut CDA inhibition. The 100 mg:35 mg fixed-dose combination with decitabine (INQOVI) is FDA-approved for MDS and CMML — making this compound the definitive reference standard for ANDA filings, bioanalytical method validation (LC-MS/MS), and forced degradation studies. Supplied with full Certificate of Analysis and regulatory-compliant characterization data. For research and analytical use only; not for human use.

Molecular Formula C9H14F2N2O5
Molecular Weight 268.21 g/mol
CAS No. 1141397-80-9
Cat. No. B1668773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCedazuridine
CAS1141397-80-9
Synonyms(4R)-2'-deoxy-2',2'-difluoro-3,4,5,6-tetrahydrouridine
cedazuridine
Molecular FormulaC9H14F2N2O5
Molecular Weight268.21 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)(F)F
InChIInChI=1S/C9H14F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h4-7,14-16H,1-3H2,(H,12,17)/t4-,5-,6-,7-/m1/s1
InChIKeyVUDZSIYXZUYWSC-DBRKOABJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cedazuridine 1141397-80-9: A Cytidine Deaminase Inhibitor for Oral Bioavailability Enhancement


Cedazuridine (CAS 1141397-80-9), also designated E7727, is a synthetic fluorinated tetrahydrouridine derivative that functions as a potent, orally active inhibitor of the enzyme cytidine deaminase (CDA) [1]. By inhibiting CDA, which is highly expressed in the gastrointestinal tract and liver, cedazuridine prevents the rapid, first-pass metabolic inactivation of acid-labile cytidine analogs [2]. Its primary application is as a pharmacological enhancer to enable oral administration of the antineoplastic agent decitabine [3]. The combination of cedazuridine and decitabine is approved in a fixed-dose tablet (INQOVI) for the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML) [4].

Why Generic Cytidine Deaminase Inhibitors Cannot Substitute for Cedazuridine 1141397-80-9


Cedazuridine is not interchangeable with other CDA inhibitors due to critical, verifiable distinctions in its molecular design and pharmacological profile. Unlike the prototype inhibitor tetrahydrouridine (THU), cedazuridine was engineered to exhibit superior chemical stability in the acidic environment of the stomach, thereby ensuring a consistent and predictable inhibition of gut CDA after oral dosing [1]. Furthermore, the specific formulation and dosing of the fixed-dose combination (100 mg cedazuridine with 35 mg decitabine) have been rigorously optimized and validated in clinical trials to precisely emulate the systemic exposure of intravenous decitabine at a dose of 20 mg/m² [2]. Substitution with an alternative CDA inhibitor would require extensive re-evaluation of pharmacokinetics, safety, and efficacy, as the decitabine AUC and resultant DNA hypomethylation—the key pharmacodynamic driver—are exquisitely dependent on the degree of CDA suppression provided by this specific compound and its clinically proven dosing regimen [3].

Quantitative Evidence Guide: Cedazuridine 1141397-80-9 Differentiation Metrics


Phase 3 PK Equivalence: Oral Decitabine/Cedazuridine vs. Intravenous Decitabine in MDS/CMML

The ASCERTAIN phase 3 registrational trial directly compared oral decitabine (35 mg) plus cedazuridine (100 mg) with standard intravenous (IV) decitabine (20 mg/m²) in patients with MDS or CMML. The study demonstrated pharmacokinetic equivalence, a critical and quantified metric for the combination's oral dosing rationale [1].

Pharmacokinetics MDS CMML Oral Bioavailability

Phase 3 PK Equivalence: Oral Decitabine/Cedazuridine vs. Intravenous Decitabine in AML

In a separate phase 3 registration study focused on acute myeloid leukemia (AML) patients ineligible for intensive chemotherapy, the pharmacokinetics of oral decitabine/cedazuridine were again shown to be equivalent to that of IV decitabine [1].

Pharmacokinetics AML Oral Bioavailability Crossover Study

Superior Acidic Stability of Cedazuridine vs. Tetrahydrouridine (THU)

Cedazuridine is a fluorinated analog of the first-generation CDA inhibitor tetrahydrouridine (THU). A key molecular design differentiator is its enhanced stability under acidic conditions, which is essential for surviving the gastric environment and effectively inhibiting CDA in the gut after oral administration [1].

Drug Stability Medicinal Chemistry Oral Drug Delivery CDA Inhibition

Potent In Vitro CDA Inhibition and Favorable Nonclinical Safety Profile

Preclinical characterization established the compound's potency against CDA and its tolerability profile in toxicology studies, providing the justification for its clinical advancement [1].

IC50 Nonclinical Toxicology DMPK Safety Margin

Optimal Scientific and Industrial Application Scenarios for Cedazuridine 1141397-80-9


Pharmaceutical R&D: Development of Oral Fixed-Dose Combinations for CDA-Labile Drugs

Cedazuridine is the optimal candidate for research programs aiming to develop oral formulations of cytidine analog drugs (e.g., decitabine, azacitidine, cytarabine, gemcitabine) that suffer from poor oral bioavailability due to rapid degradation by cytidine deaminase in the gut and liver. The compound's validated ability to enable PK equivalence between oral and IV dosing of decitabine provides a proven blueprint for co-formulation strategies [1]. Its well-characterized DMPK profile, including stability in liver microsomes and lack of CYP inhibition, reduces the risk of drug-drug interactions and simplifies formulation development [2].

Clinical Laboratory & Bioanalytical Services: Reference Standard for Method Development and Validation

Cedazuridine is required as a high-purity analytical reference standard for the development and validation of bioanalytical methods (e.g., LC-MS/MS) used to quantify the drug and its metabolites in plasma for pharmacokinetic studies, therapeutic drug monitoring, or bioequivalence assessments of generic INQOVI formulations. Suppliers provide cedazuridine with detailed characterization data compliant with regulatory guidelines, enabling its use in Abbreviated New Drug Application (ANDA) filings, method validation (AMV), and quality control (QC) applications [3].

Academic & Translational Research: In Vitro Investigation of Epigenetic Therapies

For academic and translational researchers investigating epigenetic therapies in hematologic malignancies, cedazuridine is a critical reagent. Its use is essential when studying the effects of oral decitabine in preclinical models of MDS, CMML, and AML, where co-administration with cedazuridine is necessary to achieve pharmacologically relevant decitabine exposures [1]. Researchers can use the compound to explore its effects on DNA hypomethylation and gene expression (e.g., LINE-1 demethylation) in cell lines and xenograft models, leveraging the extensive clinical PK/PD correlation data available for this specific combination [4].

Procurement for Generic Drug Development and Manufacturing

Procurement teams focused on sourcing high-purity cedazuridine for the development and commercial production of generic INQOVI (decitabine and cedazuridine tablets) require a reliable supply of the active pharmaceutical ingredient (API) and its reference standards. The compound is available from specialized chemical suppliers that provide detailed certificates of analysis (CoA) and safety data sheets (SDS). Sourcing from a vendor that can provide characterization data compliant with regulatory guidelines and traceability against pharmacopeial standards (USP/EP) is crucial for supporting Abbreviated New Drug Application (ANDA) filings and ensuring quality-controlled commercial manufacturing [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cedazuridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.